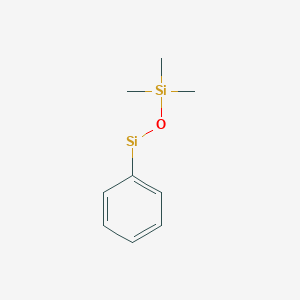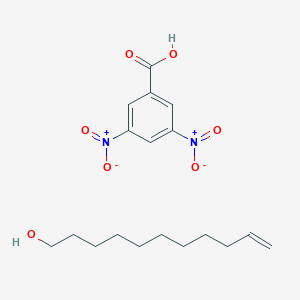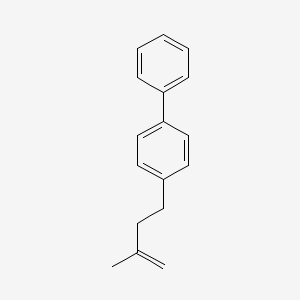
4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by a biphenyl core substituted with a 3-methylbut-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with 3-methylbut-3-en-1-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous solvents like dichloromethane or carbon disulfide, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the 3-methylbut-3-en-1-yl group to form the saturated alkyl derivative.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated alkyl biphenyl derivatives.
Substitution: Halogenated biphenyls.
Aplicaciones Científicas De Investigación
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 3-Methylbut-3-en-1-yl acetate
- 1-(3-methylbut-2-enyl)-1H-indole-3-yl derivatives
Uniqueness
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl stands out due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in material science. The presence of the 3-methylbut-3-en-1-yl group adds to its versatility, allowing for various chemical modifications and functionalizations.
Propiedades
Número CAS |
142338-74-7 |
|---|---|
Fórmula molecular |
C17H18 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1-(3-methylbut-3-enyl)-4-phenylbenzene |
InChI |
InChI=1S/C17H18/c1-14(2)8-9-15-10-12-17(13-11-15)16-6-4-3-5-7-16/h3-7,10-13H,1,8-9H2,2H3 |
Clave InChI |
COLSHKWISLFDMH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




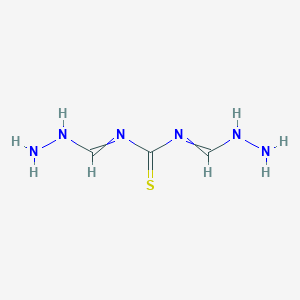
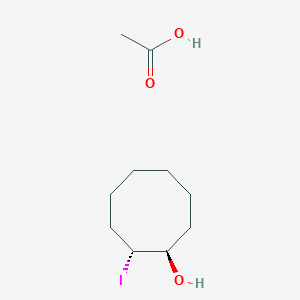
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
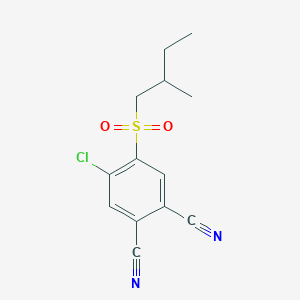

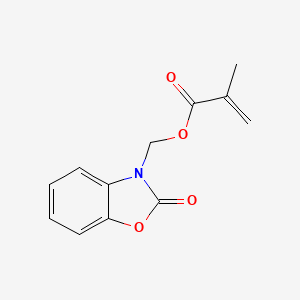


![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
